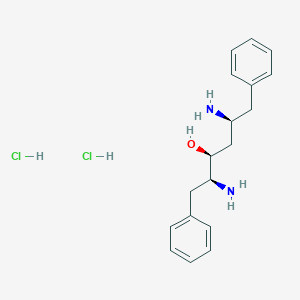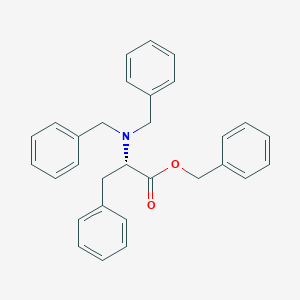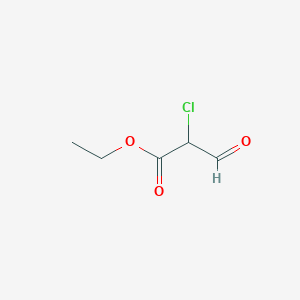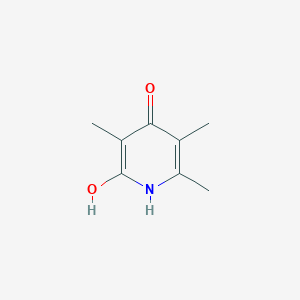
3-(1H-indol-3-il)-3-oxopropanonitrilo
Descripción general
Descripción
3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-(1H-indol-3-yl)-3-oxopropanenitrile, is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1H-indol-3-yl)-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1H-indol-3-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-3-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de 3-(1H-Indol-3-il)benzofuran-2(3H)-onas
El 3-(1H-indol-3-il)-3-oxopropanonitrilo se utiliza en la preparación de 3-(1H-indol-3-il)benzofuran-2(3H)-onas. Este proceso se logra de manera eficiente mediante la condensación mediada por ácido polifosfórico de 3-(2-nitrovinil)-1H-indoles con fenoles . Estos compuestos tienen aplicaciones en química medicinal y ciencias de los materiales .
Actividad Antiinflamatoria
El compuesto N′-(3-(1H-indol-3-il)bencilideno)-2-cianoacetohidrazida (JR19), que puede derivarse del this compound, se ha estudiado por su potencial antiinflamatorio in vivo. El estudio comenzó con el modelo de peritonitis inducida por carragenina, seguido de una investigación de la migración de leucocitos utilizando la prueba de bolsa de aire subcutánea .
Actividad Antimicobacteriana
Basándose en la similitud estructural, se puede inferir que el this compound podría tener una actividad antimicobacteriana potencial. Se han probado compuestos similares para su actividad antimicobacteriana in vitro contra M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542) y cepas MDR-TB .
Actividad Antibacteriana y Citotóxica
Los derivados de N-(hidroxi-alquilo) de tris(1H-indol-3-il)metilium, que se pueden derivar del this compound, se han sintetizado y estudiado por su actividad antibacteriana y citotóxica .
Mecanismo De Acción
Target of Action
The compound “3-(1H-indol-3-yl)-3-oxopropanenitrile” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . They are known to target a variety of proteins and enzymes, including interleukin-2 , cyclooxygenase (COX) enzymes , and α-glucosidase .
Mode of Action
For instance, some indole derivatives inhibit the activity of enzymes such as COX, which play a crucial role in inflammation . Others have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, by inhibiting COX enzymes, they can suppress the biosynthesis of mediators from arachidonic acid, a key process in inflammation . In addition, by inhibiting α-glucosidase, they can interfere with the breakdown of carbohydrates into glucose, affecting energy metabolism .
Result of Action
The result of the action of “3-(1H-indol-3-yl)-3-oxopropanenitrile” depends on its specific targets and mode of action. For instance, if it inhibits COX enzymes, it could potentially reduce inflammation . If it inhibits α-glucosidase, it could potentially affect carbohydrate metabolism and energy production .
Análisis Bioquímico
Biochemical Properties
3-(1H-indol-3-yl)-3-oxopropanenitrile, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives are known to exhibit changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Indole derivatives are known to exhibit varying effects at different dosages in animal models .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBLDDGNWKWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368727 | |
| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20356-45-0 | |
| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyanoacetyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-(1H-Indol-3-yl)-3-oxopropanenitrile in organic synthesis?
A1: 3-(1H-Indol-3-yl)-3-oxopropanenitrile serves as a versatile building block for constructing various heterocyclic compounds. [] Its structure, containing both indole and nitrile functionalities, allows for diverse reactions, making it valuable in medicinal and materials chemistry.
Q2: Which heterocyclic systems have been successfully synthesized using 3-(1H-Indol-3-yl)-3-oxopropanenitrile?
A2: This compound serves as a precursor for diverse heterocycles, including:* Substituted and fused carbazoles: Achieved through rhodium-catalyzed C2 and C4 C-H activation/annulation reactions with internal alkynes. []* 4H-oxepino[2,3,4,5-def]carbazoles: Synthesized through a tandem (4+2) and (5+2) cycloaddition with alkynes using a rhodium catalyst. []* Polyfunctional 2-Hydroxy-2,3-dihydrofurans: Obtained through a base-promoted tandem cyclization reaction with arylglyoxal monohydrates. []* Polysubstituted carbazoles: Prepared via rhodium-catalyzed annulation with sulfoxonium ylides or diazo compounds. []* Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids: Synthesized through a one-pot four-component reaction with aromatic aldehydes, cycloalkanones, and ammonium acetate. []* Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines: Synthesized using 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, derived from reacting 3-(1H-Indol-3-yl)-3-oxopropanenitrile with hydrazine hydrate. []* Hydrazo, dihydropyridazinyl, and triazolyl derivatives: Prepared via reactions with aryl diazonium salts. []* Substituted 6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carbonitriles: Synthesized via reaction with an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile. []* 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles: Obtained through a one-pot reaction with various aromatic aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, and malononitrile, catalyzed by carbon quantum dots (CQDs) with phosphorous acid tags. []* Penta-substituted 4H-pyrans: Prepared via domino one-pot three-component reactions with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine. []* Highly substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives: Obtained through a multi-component reaction with 1H‐pyrazolo[3,4‐b]pyridin‐3‐amine, aldehyde, and 3-(1H-indol-3-yl)-3-oxopropanenitrile, catalyzed by tetramethylguanidine (TMG). []
Q3: Can you provide an example of a reaction mechanism involving 3-(1H-Indol-3-yl)-3-oxopropanenitrile?
A3: In the synthesis of polyfunctional 2-hydroxy-2,3-dihydrofurans, 3-(1H-Indol-3-yl)-3-oxopropanenitrile undergoes a cascade reaction initiated by a Knoevenagel condensation with arylglyoxal monohydrates. This is followed by a Michael addition, oxidation, and finally, cyclization to yield the dihydrofuran product. []
Q4: What are the advantages of using 3-(1H-Indol-3-yl)-3-oxopropanenitrile as a starting material?
A4: Some key advantages include:
- Efficiency: Many syntheses using this compound are one-pot procedures, improving efficiency and yields. [, , ]
Q5: Have any catalysts been used to facilitate reactions with 3-(1H-Indol-3-yl)-3-oxopropanenitrile?
A5: Yes, various catalysts have been successfully employed, such as:
- Rhodium catalysts: Used in C-H activation/annulation reactions with alkynes to yield carbazole derivatives. []
- Tetramethylguanidine (TMG): Catalyzes the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. []
- Carbon quantum dots with phosphorous acid tags: Used in the synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles. []
Q6: Are there any studies on the stability of 3-(1H-Indol-3-yl)-3-oxopropanenitrile?
A6: While the provided research doesn't explicitly detail the compound's stability, its successful use in multi-step, one-pot procedures suggests sufficient stability under the reported reaction conditions. [, , ]
Q7: What are the potential applications of the synthesized heterocycles?
A7: The heterocyclic compounds derived from 3-(1H-Indol-3-yl)-3-oxopropanenitrile hold promise in various fields:
- Medicinal chemistry: Many synthesized scaffolds, such as substituted carbazoles and pyrazolopyrimidines, are prevalent in biologically active molecules and drug candidates. []
- Materials science: Some derivatives, like 4H-oxepino[2,3,4,5-def]carbazoles, exhibit fluorescence, making them potentially useful in materials applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
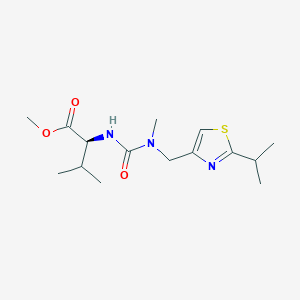


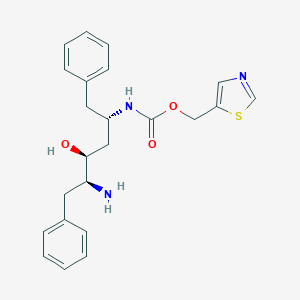


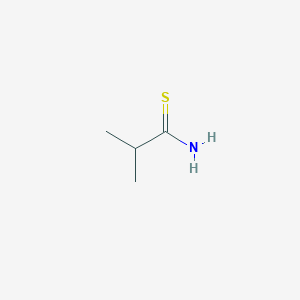
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
